

OD1 Toxin: A Deep Dive into its Selectivity for Nav1.7 Channels

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its pivotal role in human pain signaling. Among the myriad of pharmacological tools used to probe Nav1.7 function, the scorpion toxin **OD1**, isolated from the venom of the Iranian yellow scorpion (Odonthobuthus doriae), has garnered significant attention. This technical guide provides a comprehensive overview of the selectivity of the **OD1** toxin for Nav1.7 channels, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Quantitative Analysis of OD1 Selectivity

The potency of **OD1** has been evaluated across a range of voltage-gated sodium channel subtypes. The data, primarily derived from electrophysiological studies, is summarized below to facilitate a clear comparison of its selectivity profile. The half-maximal effective concentration (EC50) is a standard measure of a drug's potency; a lower EC50 value indicates a higher potency.



Nav Channel Subtype	Reported EC50 (nM)	Species	Experimental System	Reference
Nav1.7	4.5	Rat	Xenopus laevis oocytes	[1]
Nav1.7	7	Rat	Not Specified	
Nav1.7	12 ± 3	Human	CHO cells	[2]
Nav1.1	> 1000	Not Specified	Not Specified	[3]
Nav1.2	> 1000 (> 5 μM)	Rat	Xenopus laevis oocytes	[3][4]
Nav1.3	1127	Rat	Xenopus laevis oocytes	[1]
Nav1.4	10	Human	Not Specified	
Nav1.5	> 1000 (> 3 μM)	Rat	Xenopus laevis oocytes	[3]
Nav1.6	30-47	Rat	Not Specified	[3]
Nav1.8	> 2000	Rat	Xenopus laevis oocytes	[1]

Key Observations from the Data:

- **OD1** exhibits high potency for Nav1.7, with EC50 values in the low nanomolar range.[1]
- The toxin also shows considerable activity at Nav1.4 and Nav1.6 channels, indicating that while potent, it is not exclusively selective for Nav1.7.[3]
- **OD1** displays significantly lower potency (over 1000-fold selective) for Nav1.1, Nav1.2, Nav1.3, Nav1.5, and Nav1.8, with EC50 values in the micromolar range or higher.[1][3]

The Mechanism of OD1 Action on Nav1.7

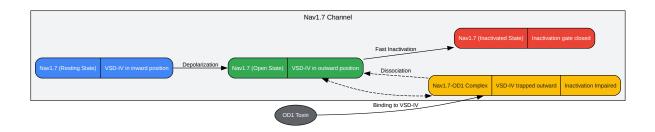


OD1 is classified as an α -scorpion toxin that modulates the gating properties of Nav channels. Its primary mechanism of action on Nav1.7 involves the inhibition of fast inactivation.[1][5] This is achieved by binding to the channel and trapping the voltage sensor of domain IV (DIV) in its outward, activated state.[5] This prevents the conformational change required for fast inactivation, leading to a prolonged influx of sodium ions upon depolarization.

This "voltage-sensor trapping" model results in several key electrophysiological changes:

- Slowing of Fast Inactivation: The most prominent effect is a dramatic slowing of the current decay during sustained depolarization.[1][2]
- Persistent Sodium Current: The incomplete inactivation leads to a sustained or "persistent" sodium current.[1]
- Hyperpolarizing Shift in Activation: OD1 can cause a slight leftward shift in the voltagedependence of activation, meaning the channel is more likely to open at more negative membrane potentials.[2]

The following diagram illustrates the proposed mechanism of **OD1** on the Nav1.7 channel.



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Caption: Proposed mechanism of **OD1** toxin on Nav1.7 channel gating.



Detailed Experimental Protocols

The characterization of **OD1**'s selectivity and mechanism of action relies heavily on electrophysiological techniques. Below are detailed methodologies for the key experiments cited.

Two-Electrode Voltage-Clamp (TEVC) on Xenopus laevis Oocytes

This technique is widely used for expressing and characterizing ion channels.

- 1. Oocyte Preparation and Channel Expression:
- Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed.
- Oocytes are defolliculated by enzymatic digestion (e.g., with collagenase).
- cRNA encoding the desired Nav channel α-subunit (e.g., rat Nav1.7) and auxiliary β-subunits
 (e.g., β1) are co-injected into the oocytes.
- Injected oocytes are incubated for 2-7 days at 18-20°C to allow for channel expression.
- 2. Electrophysiological Recording:
- An oocyte is placed in a recording chamber continuously perfused with a standard external solution (e.g., ND96).
- Two glass microelectrodes, filled with a high potassium internal solution (e.g., 3 M KCl), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.
- A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.
- 3. Voltage Protocols:



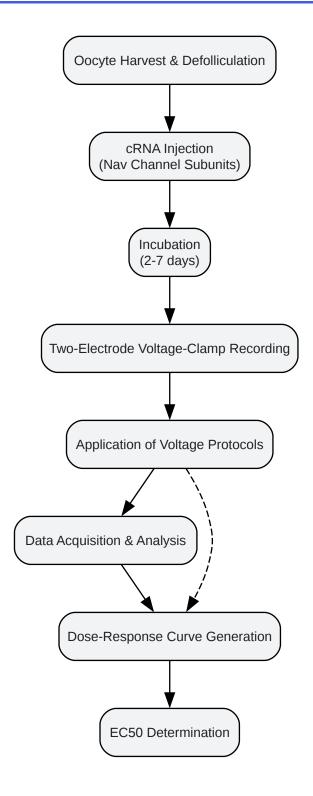




- Current-Voltage (I-V) Relationship: From a holding potential of -100 mV, the membrane is depolarized to a series of test potentials (e.g., from -80 mV to +60 mV in 5 mV increments) for a short duration (e.g., 50 ms).
- Steady-State Inactivation: The availability of channels is assessed by applying a series of conditioning pre-pulses of varying voltages (e.g., from -120 mV to 0 mV) for a longer duration (e.g., 500 ms) followed by a test pulse to a constant potential (e.g., -10 mV).
- Dose-Response Analysis: To determine the EC50, increasing concentrations of OD1 are applied to the external solution, and the effect on a specific parameter (e.g., the degree of inactivation removal) is measured.

The following diagram outlines the general workflow for TEVC experiments.





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Caption: General experimental workflow for Two-Electrode Voltage-Clamp (TEVC).

Whole-Cell Patch-Clamp on Mammalian Cells

Foundational & Exploratory



This technique provides high-resolution recordings from single cells.

1. Cell Culture and Transfection:

- A mammalian cell line with low endogenous sodium current (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells) is used.
- Cells are cultured under standard conditions (e.g., 37°C, 5% CO2).
- Cells are transiently or stably transfected with plasmids containing the cDNA for the human Nav1.7 channel and any auxiliary subunits.

2. Electrophysiological Recording:

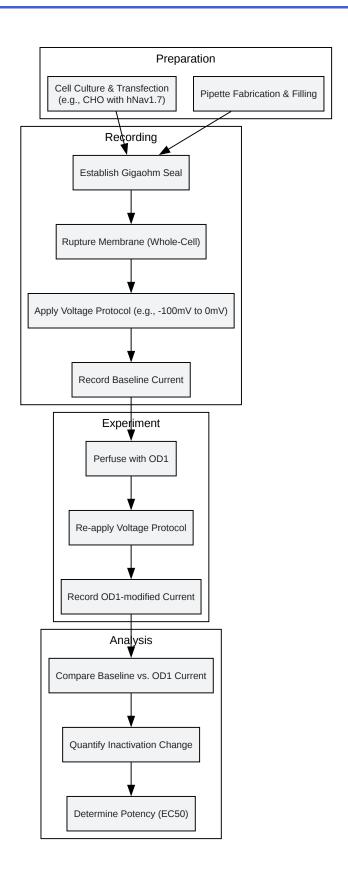
- A glass micropipette with a tip diameter of $\sim 1~\mu m$ is filled with an internal solution mimicking the intracellular ionic composition and is brought into contact with the cell membrane.
- A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane through gentle suction.
- The membrane patch under the pipette is ruptured by applying further suction, establishing the "whole-cell" configuration, where the pipette interior is continuous with the cell cytoplasm.
- A patch-clamp amplifier controls the membrane voltage and records the currents flowing across the entire cell membrane.

3. Voltage Protocols:

- Similar voltage protocols as described for TEVC are used to assess channel activation, inactivation, and the effects of OD1. For example, a step depolarization from a holding potential of -100 mV to 0 mV can be used to elicit whole-cell inward Na+ currents.[2]
- The effect of **OD1** on the rate of inactivation can be quantified by measuring the ratio of the current at a specific time point after the peak to the peak current amplitude.[2]

The diagram below illustrates the logical steps in a whole-cell patch-clamp experiment to determine **OD1**'s effect.





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Caption: Logical workflow for a whole-cell patch-clamp experiment.



Conclusion

The scorpion toxin **OD1** is a potent modulator of the Nav1.7 channel, primarily acting to inhibit fast inactivation through a voltage-sensor trapping mechanism. While it also affects Nav1.4 and Nav1.6, its significantly lower potency at other Nav channel subtypes makes it a valuable pharmacological tool for studying the role of Nav1.7 in nociception. The detailed experimental protocols provided herein offer a foundation for researchers aiming to further investigate the properties of **OD1** and other Nav1.7-targeting compounds. The continued exploration of such toxins is crucial for advancing our understanding of pain pathways and for the development of next-generation analgesics.

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